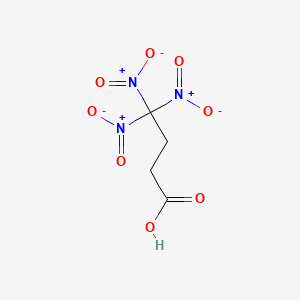

4,4,4-Trinitrobutanoic acid

Description

4,4,4-Trinitrobutanoic acid is a nitro-substituted carboxylic acid characterized by three nitro (-NO₂) groups attached to the terminal carbon of a butanoic acid backbone. Its synthesis involves the addition of nitroform (HC(NO₂)₃) to acrylic acid in aqueous solutions . The compound is highly reactive, particularly under acidic or thermal conditions, and is known to hydrolyze to succinic acid (HOOC-CH₂-CH₂-COOH) upon treatment with water . Due to the electron-withdrawing nature of the nitro groups, the carboxylic acid moiety exhibits enhanced acidity compared to unsubstituted butanoic acid. However, the trinitromethyl group is unstable in certain contexts, leading to decomposition pathways that avoid the formation of 2,2,2-trinitroethanol, a common byproduct in related nitro compounds .

Properties

CAS No. |

5029-46-9 |

|---|---|

Molecular Formula |

C4H5N3O8 |

Molecular Weight |

223.10 g/mol |

IUPAC Name |

4,4,4-trinitrobutanoic acid |

InChI |

InChI=1S/C4H5N3O8/c8-3(9)1-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |

InChI Key |

ALYGFHXDFBTXMD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trinitrobutanoic acid can be synthesized through the hydrolysis of its amide precursor in aqueous concentrated hydrochloric acid. The crude material is then recrystallized from chloroform to obtain a pure product with an 80% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrolysis and recrystallization processes similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Oxidation Reactions

2,4,6-Trinitrobenzoic acid (TNBA) is synthesized via oxidation of 2,4,6-trinitrotoluene (TNT) . Key oxidizing agents include:

-

Sodium dichromate (Na₂Cr₂O₇) in acidic conditions

The reaction proceeds as:

Optimal yields (70–75%) are achieved at 180–190°C with 70–80% HNO₃ .

Thermal Decarboxylation

Upon heating, TNBA undergoes decarboxylation to form 1,3,5-trinitrobenzene (TNB) :

This reaction is a common side pathway during TNBA synthesis .

Catalytic Hydrogenation

Hydrogenation of TNBA over Pd/C catalysts yields 1,3,5-triaminobenzoic acid :

This product is a precursor to phloroglucinol (1,3,5-trihydroxybenzene) .

Tin-Mediated Reduction

Using tin (Sn) as a reducing agent, TNBA is converted to 2,4,6-triaminobenzoic acid :

This reaction is critical for synthesizing polyphenolic compounds .

Hydrolysis Pathways

Under aqueous alkaline conditions, TNBA derivatives hydrolyze to form cyclohexane-1,3,5-trione trioxime via intermediate condensation of triaminobenzene . The mechanism involves:

Scientific Research Applications

4,4,4-Trinitrobutanoic acid has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other high-energy materials.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of explosives and propellants due to its high-energy content.

Mechanism of Action

The mechanism of action of 4,4,4-Trinitrobutanoic acid primarily involves its ability to release a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are related to its high-energy release, making it suitable for applications in energetic materials .

Comparison with Similar Compounds

4,4,4-Trifluorobutanoic Acid

Structural and Electronic Differences :

- Formula: C₄H₅F₃O₂ (vs. C₄H₅N₃O₈ for trinitrobutanoic acid).

- Substituents : Three fluorine atoms replace nitro groups, resulting in distinct electronic effects. Fluorine’s electronegativity increases acidity (pKa ~1.5) but avoids the explosive instability associated with nitro groups.

- Physical Properties: Melting point = 31°C, boiling point = 167°C, and crystalline solid at room temperature .

4-Azidobutanoic Acid

Structural Differences :

- Substituents : An azide (-N₃) group replaces nitro groups.

- Reactivity: Azides are less electron-withdrawing than nitro groups but highly reactive in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). No evidence of explosive decomposition is reported .

Applications : Primarily used as a reagent for bioorthogonal labeling, contrasting with the trinitro compound’s role in energetic materials .

Trinitroethyl Esters and Amides

Comparative Stability :

- Trinitroethyl esters (e.g., trinitroethyl acrylate) decompose to release 2,2,2-trinitroethanol, which further degrades to nitromethane and formaldehyde .

- In contrast, 4,4,4-trinitrobutanoic acid avoids this pathway, instead forming succinic acid, suggesting greater utility in controlled hydrolysis reactions .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Stability |

|---|---|---|---|---|

| This compound | C₄H₅N₃O₈ | Not reported | Not reported | Low (explosive) |

| 4,4,4-Trifluorobutanoic acid | C₄H₅F₃O₂ | 31 | 167 | High |

| 4-Azidobutanoic acid | C₄H₇N₃O₂ | Not reported | Not reported | Moderate |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4,4,4-Trinitrobutanoic acid, and how is its purity validated?

- Methodology : Synthesis typically involves sequential nitration of butanoic acid derivatives. For example, tetranitromethane (TNM) may act as a nitrating agent under controlled conditions, analogous to its use in heterocyclization reactions with alkenes . Post-synthesis, purity is confirmed via:

- 1H/13C NMR spectroscopy : Peaks are analyzed for consistency with expected chemical shifts (e.g., nitro group-induced deshielding). Evidence from NMR spectra of related trinitro compounds shows distinct splitting patterns due to electron-withdrawing nitro groups .

- Chromatography : HPLC or GC-MS to detect byproducts.

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as nitro compounds can cause irritation .

- Storage : Store in airtight containers at ≤4°C in a ventilated area to prevent decomposition. Avoid exposure to heat or sparks due to potential explosivity .

- Waste Disposal : Neutralize with alkaline solutions before disposal, and segregate waste for professional treatment .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

- Key Analytical Tools :

- 1H NMR : Protons on the β-carbon (relative to nitro groups) exhibit upfield shifts due to electron withdrawal. For example, in CDCl3, β-H signals appear as triplets (J ≈ 6.5 Hz) near δ 4.2–4.5 ppm .

- 13C NMR : Carbons bonded to nitro groups resonate at δ 90–100 ppm, while the carboxylic acid carbon appears at δ ~170 ppm .

- IR Spectroscopy : Strong absorption bands for nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups.

Advanced Research Questions

Q. How can nitration reaction conditions be optimized to maximize yield and minimize byproducts in this compound synthesis?

- Experimental Design :

- Variable Optimization : Test molar ratios of TNM to precursor (e.g., 3:1 for complete nitration), temperature (0–25°C), and reaction time (12–48 hrs).

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., mono-/di-nitrated derivatives) and adjust stoichiometry accordingly.

- Mechanistic Insight : TNM’s electrophilic nitration may proceed via radical intermediates, requiring inert atmospheres to suppress side reactions .

Q. What challenges arise in interpreting NMR spectra of this compound, and how can discrepancies be resolved?

- Challenges :

- Signal Splitting : Overlapping peaks due to coupling between adjacent nitro groups.

- Solvent Effects : CDCl3 may cause minor shifts; compare with DMSO-d6 for carboxylic acid proton resolution.

- Resolution Strategies :

- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign carbons unambiguously .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .

Q. What decomposition pathways are observed in this compound under varying storage conditions?

- Stability Studies :

- Thermal Degradation : Accelerated aging tests (e.g., 40°C for 72 hrs) reveal decomposition into nitroalkanes and CO2 via TGA-FTIR.

- Light Sensitivity : UV exposure may catalyze radical cleavage; store in amber glass .

- Stabilization Methods : Add antioxidants (e.g., BHT) or store under nitrogen to inhibit radical chain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.